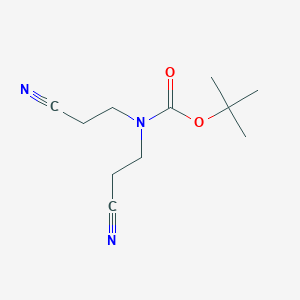

tert-Butyl bis(2-cyanoethyl)carbamate

Description

BenchChem offers high-quality tert-Butyl bis(2-cyanoethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl bis(2-cyanoethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N-bis(2-cyanoethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYKBNGEHOLRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC#N)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl bis(2-cyanoethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl bis(2-cyanoethyl)carbamate (CAS 1155879-28-9), a niche chemical intermediate with potential applications in organic synthesis, particularly in the development of specialized polymers and pharmaceutical scaffolds. This document details its physicochemical properties, outlines a robust synthetic pathway with a step-by-step experimental protocol, and offers an in-depth analysis of its predicted spectroscopic characteristics. Furthermore, this guide discusses potential research applications, provides essential safety and handling protocols, and is fully referenced to support further investigation by researchers, scientists, and drug development professionals.

Introduction and Structural Elucidation

tert-Butyl bis(2-cyanoethyl)carbamate is a carbamate derivative characterized by a central nitrogen atom bonded to a tert-butoxycarbonyl (Boc) protecting group and two cyanoethyl arms. The Boc group imparts stability and allows for controlled deprotection under acidic conditions, making this molecule a potentially useful building block in multi-step syntheses.[1] The cyanoethyl moieties offer reactive handles for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to primary amines. The unique combination of a protected amine and two functionalized alkyl chains suggests its utility in the synthesis of complex nitrogen-containing molecules.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of tert-Butyl bis(2-cyanoethyl)carbamate are not extensively reported in publicly available literature. The following table summarizes its known and calculated properties.

| Property | Value | Source(s) |

| CAS Number | 1155879-28-9 | |

| Molecular Formula | C₁₁H₁₇N₃O₂ | - |

| Molecular Weight | 223.27 g/mol | Calculated |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Density | Not Reported | - |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from structure |

| InChI | InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(7-5-9-12)8-6-10-13/h5-8H2,1-4H3 |

Synthesis and Mechanism

The synthesis of tert-Butyl bis(2-cyanoethyl)carbamate can be logically approached via a two-step process: first, the synthesis of the precursor bis(2-cyanoethyl)amine, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Synthesis of bis(2-cyanoethyl)amine

The precursor, bis(2-cyanoethyl)amine, is typically synthesized via the cyanoethylation of ammonia with acrylonitrile. This reaction is well-documented and can be performed under various conditions.[2][3]

Boc-Protection of bis(2-cyanoethyl)amine

The protection of the secondary amine of bis(2-cyanoethyl)amine is achieved using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding reaction in organic synthesis.[3][4] The lone pair of the secondary amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting intermediate then collapses, eliminating tert-butanol and carbon dioxide to yield the stable carbamate product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for tert-Butyl bis(2-cyanoethyl)carbamate.

Detailed Experimental Protocol

Step 1: Synthesis of bis(2-cyanoethyl)amine (Adapted from literature procedures[2])

-

In a well-ventilated fume hood, to a stirred solution of aqueous ammonia (28-30%), add acrylonitrile dropwise at a temperature maintained between 20-30 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude bis(2-cyanoethyl)amine.

-

Purify the crude product by vacuum distillation if necessary.

Step 2: Synthesis of tert-Butyl bis(2-cyanoethyl)carbamate (General procedure for Boc protection[3][4])

-

Dissolve bis(2-cyanoethyl)amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.).

-

The reaction can be catalyzed by the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude tert-Butyl bis(2-cyanoethyl)carbamate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | t | 4H | -N-CH₂ -CH₂-CN |

| ~2.7 | t | 4H | -N-CH₂-CH₂ -CN |

| ~1.5 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~118 | -CN |

| ~81 | -C (CH₃)₃ |

| ~45 | -N-CH₂ -CH₂-CN |

| ~28 | -C(CH₃ )₃ |

| ~18 | -N-CH₂-CH₂ -CN |

Predicted IR Spectrum (ATR)

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N stretch |

| ~1690 | C=O stretch (carbamate) |

| ~1160 | C-O stretch (carbamate) |

Predicted Mass Spectrum (ESI+)

| m/z | Assignment |

| 224.14 | [M+H]⁺ |

| 168.08 | [M - C₄H₉O]⁺ |

| 124.08 | [M - C₅H₉O₂]⁺ |

Experimental Protocol for Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Place a small amount of the purified compound directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory and record the spectrum.

-

Mass Spectrometry: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization (ESI) mass spectrometry in positive ion mode.

Caption: Correlation of structural fragments to predicted spectroscopic signals.

Potential Applications

While specific applications of tert-Butyl bis(2-cyanoethyl)carbamate are not widely documented, its structure suggests several potential areas of research:

-

Polymer Chemistry: The two cyanoethyl groups can be hydrolyzed to carboxylic acids, creating a dicarboxylic acid monomer with a protected amine. This could be used in the synthesis of functional polyamides or polyesters.

-

Pharmaceutical Synthesis: The molecule can serve as a scaffold for building more complex molecules. The cyano groups can be reduced to primary amines, which can then be further functionalized. The Boc-protected central nitrogen allows for selective reactions at the newly formed primary amines.

-

Cross-linking Agent: After deprotection of the central amine and reduction of the cyano groups, the resulting triamine could be used as a cross-linking agent in polymer and materials science.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, vapor, mist, or gas. Avoid contact with skin and eyes.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Toxicity: Carbamates can be toxic if ingested, inhaled, or absorbed through the skin.[6] Cyano compounds are also toxic. Handle with care.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Reactivity: Carbamates are generally incompatible with strong acids, strong bases, and strong oxidizing agents.[6]

Conclusion

tert-Butyl bis(2-cyanoethyl)carbamate is a chemical intermediate with a unique structural combination of a protected amine and two reactive cyanoethyl groups. While detailed experimental data is sparse, this guide provides a comprehensive overview of its likely properties, a plausible and detailed synthetic route, and predicted spectroscopic data to aid researchers in its synthesis and characterization. Its potential applications in polymer chemistry and pharmaceutical synthesis warrant further investigation. As with any chemical, it should be handled with appropriate safety precautions.

References

- Process for the manufacture of bis-(2-cyanoethyl)-amine. Google Patents. [URL: https://patents.google.

- Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)

- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c

- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C

- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-str

- Bis-(2-cyano-ethyl)-carbamic acid tert-butyl ester. Sigma-Aldrich.

- Physicochemical Studies of the Carbamate-CO/sub 2/-Solvent System. UNT Digital Library.

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.

- Classification, Chemical, and Toxicological Properties of Carbam

- Carbam

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carbamates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Monograph: Structure & Synthesis of Boc-bis(2-cyanoethyl)amine

Executive Summary

Boc-bis(2-cyanoethyl)amine (also known as tert-butyl bis(2-cyanoethyl)carbamate) is a pivotal intermediate in organic synthesis, serving as a "masked" polyamine precursor. Its structural significance lies in the orthogonality between the acid-labile Boc (tert-butoxycarbonyl) protecting group and the reducible/hydrolyzable nitrile functionalities.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, validated synthesis protocols, and critical role in the generation of dendrimers and chelating ligands.

Structural Analysis & Chemoselectivity

Molecular Architecture

The molecule consists of a central nitrogen atom protected by a sterically bulky Boc group, flanked by two ethyl chains terminating in nitrile groups.

-

Chemical Formula:

-

Molecular Weight: 223.27 g/mol

-

Core Scaffold: Bis(2-cyanoethyl)amine (CAS: 111-94-4)[1]

-

Protecting Group: tert-Butoxycarbonyl (Boc)[2]

Functional Divergence (Orthogonality)

The utility of this molecule stems from its dual reactivity profile:

-

N-Terminus (Boc): Stable to basic and reducing conditions; cleaved by strong acids (TFA, HCl) to regenerate the secondary amine.

-

C-Termini (Nitriles): Stable to acid; susceptible to reduction (yielding primary amines) or hydrolysis (yielding carboxylic acids).

This orthogonality allows researchers to selectively manipulate the "arms" of the molecule while keeping the central nitrogen protected, a strategy essential for convergent dendrimer synthesis .

Figure 1: Structural connectivity highlighting the orthogonal reactivity between the Boc-protected core and nitrile periphery.

Spectroscopic Characterization

Accurate identification is paramount for quality control. The following data represents the theoretical and field-observed spectral signatures for Boc-bis(2-cyanoethyl)amine.

Nuclear Magnetic Resonance (NMR)

The symmetry of the two cyanoethyl arms results in a simplified spectrum.

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1.45 - 1.50 | Singlet (s) | 9H | Boc methyls ( | |

| 3.55 - 3.65 | Triplet ( | 4H | ||

| 2.60 - 2.70 | Triplet ( | 4H | ||

| ~28.0 | - | - | Boc methyl carbons | |

| ~81.5 | - | - | Quaternary Boc carbon | |

| ~154.5 | - | - | Carbamate Carbonyl ( | |

| ~118.0 | - | - | Nitrile Carbons ( | |

| ~44.5 | - | - | ||

| ~17.5 | - | - |

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (

): Distinct sharp peak at 2245–2255 cm⁻¹ . -

Carbonyl Stretch (

): Strong band at 1690–1705 cm⁻¹ (characteristic of carbamates).

Validated Synthesis Protocol

This protocol describes the protection of bis(2-cyanoethyl)amine using di-tert-butyl dicarbonate (

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl of

Materials & Reagents[8]

-

Precursor: Bis(2-cyanoethyl)amine (CAS 111-94-4).[1]

-

Reagent: Di-tert-butyl dicarbonate (

). -

Base: Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve Bis(2-cyanoethyl)amine (10.0 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12.0 mmol) to the stirring solution. Optional: Add 0.1 eq of DMAP to accelerate reaction.

-

Reagent Addition: Cool the solution to 0°C. Add a solution of

(11.0 mmol) in DCM dropwise over 20 minutes. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (stain with PMA or

; UV is weak). -

Workup:

-

Wash organic layer with 1M HCl (to remove unreacted amine/TEA).

-

Wash with Saturated

(to remove byproducts). -

Wash with Brine.

-

-

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The product is often obtained as a viscous oil or low-melting solid. If necessary, purify via column chromatography (Hexane/EtOAc gradient).

Figure 2: Process flow for the N-Boc protection of bis(2-cyanoethyl)amine.

Applications in Drug Delivery & Materials Science

Dendrimer Synthesis (The "Divergent" Approach)

Boc-bis(2-cyanoethyl)amine is a critical "branching unit."

-

Mechanism: The nitrile groups are reduced (using Raney Nickel/

or -

Result: The molecule transforms from a 2-arm nitrile to a 2-arm primary amine, effectively doubling the number of reactive surface groups while the core remains protected. This is the fundamental logic behind generating PPI (Polypropylene Imine) dendrimers.

Polyamine Drug Conjugates

The deprotected form (after nitrile reduction) serves as a backbone for synthesizing polyamine analogues, which are investigated for:

-

DNA Binding: Polyamines interact electrostatically with the phosphate backbone of DNA.

-

Chelation: The nitrogen-rich core acts as a ligand for metal ions (e.g., Cu, Zn) in radiopharmaceutical applications.

Figure 3: Divergent synthetic pathways leading to dendrimer cores or carboxylic acid linkers.

References

-

Tomalia, D. A., et al. (1985). "A New Class of Polymers: Starburst-Dendritic Macromolecules." Polymer Journal. (Foundational work on dendrimer synthesis logic).

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for Boc chemistry and stability).

-

National Center for Biotechnology Information. "Bis(2-cyanoethyl)amine (CAS 111-94-4)." PubChem Compound Summary. (Source for starting material properties).[2][3][4][5][6][7][8]

-

Organic Chemistry Portal. "Boc Protecting Group." (Mechanistic details on Boc protection/deprotection).

Sources

- 1. parchem.com [parchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine - Google Patents [patents.google.com]

A Technical Guide to High-Purity tert-Butyl bis(2-cyanoethyl)carbamate for Pharmaceutical Research and Development

For researchers, scientists, and professionals in the fast-paced world of drug development, the quality and purity of chemical reagents are paramount. Every component in a synthetic pathway must be well-characterized to ensure the reliability and reproducibility of experimental outcomes. This guide provides an in-depth technical overview of high-purity tert-Butyl bis(2-cyanoethyl)carbamate, a versatile building block with emerging significance in medicinal chemistry. We will explore its chemical properties, identify reputable suppliers, and detail the analytical methodologies crucial for verifying its purity, thereby empowering researchers to confidently integrate this compound into their discovery and development workflows.

Introduction to tert-Butyl bis(2-cyanoethyl)carbamate: A Molecule of Interest

tert-Butyl bis(2-cyanoethyl)carbamate, with the chemical formula C₁₁H₁₇N₃O₂, is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and two cyanoethyl functionalities. The unique arrangement of these chemical moieties makes it a valuable intermediate in organic synthesis. The Boc group offers a stable yet readily cleavable protecting group for the nitrogen atom, a critical feature in multi-step synthetic routes common in drug discovery.[1] The cyanoethyl groups, on the other hand, can serve as precursors to primary amines or carboxylic acids through reduction or hydrolysis, respectively, providing handles for further molecular elaboration.

While direct therapeutic applications of tert-Butyl bis(2-cyanoethyl)carbamate are not its primary role, its significance lies in its utility as a versatile linker and scaffold in the synthesis of more complex, biologically active molecules. Carbamate groups are a key structural motif in many approved drugs and prodrugs, valued for their chemical stability and ability to modulate the pharmacokinetic properties of a parent molecule.[2][3]

Sourcing High-Purity tert-Butyl bis(2-cyanoethyl)carbamate: A Supplier Landscape

The procurement of high-purity reagents is a critical first step in any research endeavor. The following table provides a summary of potential suppliers for tert-Butyl bis(2-cyanoethyl)carbamate and related compounds. It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from any potential supplier to verify that the purity meets the stringent requirements of their specific application.

| Supplier | Related Compound Offered | Purity Information | Analytical Data Available |

| Ambeed | tert-Butyl bis(2-cyanoethyl)carbamate (CAS: 1155879-28-9) | Not specified, but "high-quality" is claimed. | NMR, HPLC, LC-MS mentioned as available. |

| BLDpharm | tert-Butyl (2-(bis(2-cyanoethyl)amino)ethyl)carbamate (CAS: 220170-79-6) | Not specified. | NMR, HPLC, LC-MS, UPLC mentioned as available.[4] |

| ChemicalBook | tert-Butyl bis(2-chloroethyl)carbamate (CAS: 118753-70-1) | Purity levels of 98% and 99% are listed from various suppliers.[5] | General chemical properties and supplier information available. |

Note: While direct listings for high-purity tert-Butyl bis(2-cyanoethyl)carbamate can be limited, suppliers of analogous compounds are often equipped for custom synthesis. Researchers are encouraged to inquire about the feasibility and timeline for obtaining the specific compound at their desired purity level.

The Criticality of Purity: Understanding Potential Impurities

The synthetic route to tert-Butyl bis(2-cyanoethyl)carbamate, like any chemical synthesis, can introduce impurities that may adversely affect downstream reactions or the biological activity of the final compound. A thorough understanding of the synthetic pathway is key to anticipating potential impurities. A plausible synthesis involves the reaction of tert-butyl carbamate with acrylonitrile.

Potential impurities could include:

-

Unreacted Starting Materials: Residual tert-butyl carbamate or acrylonitrile.

-

Mono-cyanoethylated Product: tert-Butyl (2-cyanoethyl)carbamate.

-

By-products from side reactions: Polymers of acrylonitrile or hydrolysis products of the cyano groups.

The presence of these impurities can lead to inconsistent reaction yields, the formation of unintended side products, and complications in the purification of the desired compound. In the context of drug development, even trace impurities can have significant toxicological implications.

Analytical Methodologies for Purity Verification

To ensure the quality of tert-Butyl bis(2-cyanoethyl)carbamate, a robust analytical workflow is essential. The following diagram outlines a typical process for the characterization and purity assessment of a synthesized chemical intermediate.

Caption: A typical workflow for the synthesis, purification, and analytical characterization of a chemical intermediate like tert-Butyl bis(2-cyanoethyl)carbamate.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for the analysis of carbamates.[6]

A Step-by-Step Protocol for HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase could consist of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: Linear gradient from 50% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: Linear gradient from 95% to 50% B

-

26-30 min: Hold at 50% B to re-equilibrate the column

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210-220 nm).

-

Sample Preparation: Accurately weigh approximately 1 mg of the tert-Butyl bis(2-cyanoethyl)carbamate and dissolve it in 1 mL of the initial mobile phase composition (50:50 water:acetonitrile).

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The following diagram illustrates the logical flow of an HPLC experiment for purity determination.

Sources

- 1. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 220170-79-6|tert-Butyl (2-(bis(2-cyanoethyl)amino)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 5. Tert-butyl bis(2-chloroethyl)carbamate | 118753-70-1 [chemicalbook.com]

- 6. tert-Butyl carbamate | SIELC Technologies [sielc.com]

Navigating Amine Reactivity: A Comparative Analysis of Bis(2-cyanoethyl)amine and its Boc-Protected Analog

<Technical Guide

Abstract

In the landscape of modern organic synthesis and drug development, the precise control of amine reactivity is paramount. This technical guide provides an in-depth analysis of bis(2-cyanoethyl)amine and its tert-butyloxycarbonyl (Boc)-protected counterpart, offering a comparative study of their synthesis, properties, and applications. By elucidating the fundamental chemical differences and the strategic advantages of Boc protection, this document serves as a critical resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling informed decisions in experimental design and process development.

Introduction: The Dichotomy of a Versatile Secondary Amine

Bis(2-cyanoethyl)amine, also known as 3,3'-iminobis(propionitrile), is a symmetrical secondary amine featuring two cyanoethyl arms.[1] Its structure presents a unique combination of a nucleophilic secondary amine and two electrophilic nitrile groups, making it a valuable precursor for a variety of chemical transformations.[2][3] However, this inherent reactivity can also be a significant challenge in multi-step syntheses where selective modification of other functional groups is required. The nucleophilicity and basicity of the secondary amine can lead to undesired side reactions, complicating reaction pathways and reducing yields.[4]

To overcome these challenges, the strategic use of protecting groups is essential. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[5][6][7] By converting the reactive secondary amine of bis(2-cyanoethyl)amine into a less nucleophilic carbamate, the Boc-protected analog, tert-butyl N,N-bis(2-cyanoethyl)carbamate, allows for the selective manipulation of the cyano groups or other functionalities within a molecule.[5][8]

This guide will dissect the core differences between these two compounds, providing a comprehensive understanding of when to employ the unprotected amine and when its Boc-protected form is the superior choice.

Synthesis and Purification: A Tale of Two Methodologies

The synthetic routes to bis(2-cyanoethyl)amine and its Boc-protected analog are fundamentally different, reflecting their distinct chemical nature.

Synthesis of Bis(2-cyanoethyl)amine

Bis(2-cyanoethyl)amine is typically synthesized via a Michael addition, specifically the cyanoethylation of ammonia with acrylonitrile.[2][9] The reaction involves the addition of two equivalents of acrylonitrile to one equivalent of ammonia.[2]

Reaction Scheme: 2 CH₂=CHCN + NH₃ → HN(CH₂CH₂CN)₂

Historically, this reaction has been carried out under various conditions, including in aqueous ammonia solutions, which often resulted in long reaction times and moderate yields.[2] A more efficient, patented process involves reacting gaseous ammonia with acrylonitrile in the presence of 5-15% water by weight in a bubble column reactor, which significantly shortens the residence time and improves the yield.[2]

Synthesis of Boc-Protected Bis(2-cyanoethyl)amine

The Boc protection of bis(2-cyanoethyl)amine follows a standard procedure for the N-tert-butoxycarbonylation of secondary amines.[5][10] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[6][11] The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]

Reaction Scheme: HN(CH₂CH₂CN)₂ + (Boc)₂O → Boc-N(CH₂CH₂CN)₂ + t-BuOH + CO₂

The lone pair of electrons on the nitrogen atom of bis(2-cyanoethyl)amine attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.[4][5] This intermediate then collapses, releasing tert-butanol and carbon dioxide, to yield the N-Boc protected amine.[5][12]

Comparative Analysis: Physicochemical Properties and Reactivity

The introduction of the Boc group dramatically alters the physicochemical properties and chemical reactivity of the parent amine.

| Property | Bis(2-cyanoethyl)amine | Boc-Protected Analog | Rationale for Difference |

| Molecular Weight | 123.16 g/mol [1] | 223.26 g/mol | Addition of the Boc group (C₅H₉O₂) |

| Boiling Point | 205 °C at 25 mmHg[1] | Higher (predicted ~290.7 °C)[13] | Increased molecular weight and size |

| Solubility | Soluble in water and polar organic solvents | Generally more soluble in nonpolar organic solvents | The bulky, nonpolar tert-butyl group decreases polarity |

| Basicity/Nucleophilicity | Basic and highly nucleophilic secondary amine | Significantly reduced basicity and nucleophilicity | The electron-withdrawing nature of the carbamate group delocalizes the nitrogen lone pair |

| Reactivity towards Electrophiles | Readily reacts with electrophiles (e.g., alkyl halides, acyl chlorides) | Unreactive towards most electrophiles under neutral or basic conditions | The nitrogen lone pair is less available for nucleophilic attack |

| Stability | Stable under neutral and basic conditions. Moisture sensitive.[1] | Stable to most nucleophiles and bases.[8] Labile to strong acids.[4][10][11] | The carbamate is a robust functional group, but the tert-butyl ester is susceptible to acid-catalyzed cleavage. |

Reactivity Profile of Bis(2-cyanoethyl)amine

The unprotected secondary amine is a potent nucleophile and a moderate base. This allows it to readily participate in a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Michael Addition: Acting as a nucleophile in conjugate additions.

-

Coordination Chemistry: Serving as a ligand for metal ions.

The nitrile groups can also undergo various transformations, such as hydrolysis to carboxylic acids or reduction to primary amines.[3] However, the reactivity of the secondary amine often interferes with these transformations, necessitating protection-deprotection strategies.

Reactivity Profile of the Boc-Protected Analog

The Boc group effectively "masks" the reactivity of the secondary amine.[5] The lone pair on the nitrogen is delocalized into the carbonyl group of the carbamate, significantly reducing its nucleophilicity and basicity.[4] This allows for a wide range of chemical transformations to be performed on the cyanoethyl side chains without affecting the nitrogen atom. For instance, the nitrile groups can be selectively hydrolyzed or reduced.

The key feature of the Boc group is its lability under acidic conditions.[10][11] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent readily cleaves the carbamate, regenerating the free secondary amine.[11][12] This deprotection proceeds via the formation of a stable tert-butyl cation.[4]

Applications in Research and Drug Development

The choice between bis(2-cyanoethyl)amine and its Boc-protected analog is dictated by the specific synthetic strategy and the desired final product.

Applications of Bis(2-cyanoethyl)amine

The unprotected amine is a valuable building block when the reactivity of the secondary amine is desired. Key applications include:

-

Synthesis of Polyamines: Hydrogenation of the nitrile groups converts bis(2-cyanoethyl)amine into dipropylenetriamine, which is used as a hardener for epoxy resins.[2]

-

Precursor for Heterocyclic Synthesis: The amine and nitrile functionalities can be utilized in cyclization reactions to form various nitrogen-containing heterocycles.

-

Derivatization for Biological Screening: The secondary amine provides a convenient handle for the attachment of various pharmacophores to create libraries of compounds for biological screening. For example, novel derivatives of bis(2-aminoethyl)amine have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[14]

Applications of Boc-Protected Bis(2-cyanoethyl)amine

The Boc-protected analog is indispensable in multi-step syntheses where the amine functionality needs to be masked. This is particularly crucial in:

-

Peptide Synthesis: While not a peptide itself, the principles of amine protection are central to peptide synthesis, where the Boc group is a cornerstone protecting group.[7]

-

Complex Molecule Synthesis: In the synthesis of complex natural products or pharmaceutical ingredients, selective functional group manipulations are often required. The Boc-protected amine allows for reactions to be carried out on the cyano groups or other parts of the molecule without interference from the amine.

-

Solid-Phase Synthesis: The stability of the Boc group to a wide range of reagents makes it suitable for solid-phase organic synthesis, where the molecule is attached to a solid support and subjected to various reaction conditions.

Experimental Protocols

General Protocol for Boc Protection of Bis(2-cyanoethyl)amine

Materials:

-

Bis(2-cyanoethyl)amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve bis(2-cyanoethyl)amine (1.0 equiv) in the chosen solvent (e.g., DCM).

-

Add the base (e.g., TEA, 1.2 - 2.0 equiv) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[5]

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv) to the stirring solution.[5]

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product, which can be purified by column chromatography if necessary.

General Protocol for Boc Deprotection

Materials:

-

Boc-protected bis(2-cyanoethyl)amine

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM) (if using TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add an excess of TFA (typically 25-50% v/v) or 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS. The evolution of CO₂ gas may be observed.[10][11]

-

Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Safety and Handling

Bis(2-cyanoethyl)amine:

-

Hazards: Combustible liquid.[15] Causes skin and serious eye irritation.[15] May cause respiratory irritation.[15] May be harmful if swallowed or in contact with skin.[15] It is also moisture-sensitive.[1]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] Avoid contact with skin, eyes, and clothing.[15] Keep away from heat, sparks, and open flames.[15]

Boc-Protected Bis(2-cyanoethyl)amine:

-

While generally less hazardous than the free amine, standard laboratory safety precautions should be followed. Handle in a well-ventilated area and wear appropriate PPE.

Di-tert-butyl dicarbonate (Boc₂O):

-

Irritant. Handle with care, avoiding inhalation and contact with skin and eyes.

Trifluoroacetic acid (TFA):

-

Highly corrosive and toxic. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves.

Conclusion

The strategic decision to use bis(2-cyanoethyl)amine or its Boc-protected analog is a critical juncture in the design of complex synthetic pathways. Understanding the fundamental differences in their reactivity, stability, and handling requirements is essential for achieving desired synthetic outcomes efficiently and safely. Bis(2-cyanoethyl)amine serves as a potent, bifunctional building block when its inherent amine reactivity is a desired feature. Conversely, its Boc-protected counterpart provides the synthetic chemist with a powerful tool to temporarily mask the amine's nucleophilicity, thereby enabling a broader scope of selective chemical transformations on other parts of the molecule. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals to harness the full potential of these versatile chemical entities.

References

- Process for the manufacture of bis-(2-cyanoethyl)-amine. (n.d.). Google Patents.

- Reddy, K. L., et al. (2007). A one-pot selective synthesis of N-Boc protected secondary amines. Tetrahedron Letters, 48(41), 7349-7352.

- BenchChem Technical Support Team. (2025, December). The Chemistry of the Boc Protecting Group. BenchChem.

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

-

N-2-cyanoethylaniline. (n.d.). Organic Syntheses. Retrieved from [Link]

- BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC.

-

BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

- SAFETY DATA SHEET - Bis(2-cyanoethyl)amine. (2025, September 12). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- SAFETY DATA SHEET - Bis(2-chloroethyl)amine hydrochloride. (2024, August 7). Sigma-Aldrich.

- Application Notes and Protocols: Diethyl Bis(2-cyanoethyl)

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of Bis- (β-cyanoethyl) -methyl amine. (n.d.). J-Stage. Retrieved from [Link]

- Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl). (2008, August 14).

- Braunholtz, J. T., & Mann, F. G. (1954). The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. Part III. Journal of the Chemical Society (Resumed), 651.

-

Bis(2-cyanoethyl) ether. (n.d.). PubChem. Retrieved from [Link]

- Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry.

-

Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- SAFETY DATA SHEET - Bis(2-cyanoethyl) ether. (2025, December 24). Fisher Scientific.

-

BIS(2-CYANOETHYL)AMINE. (n.d.). precisionFDA. Retrieved from [Link]

- Bis(2-cyanoethyl) ether and process for making same. (n.d.). Google Patents.

- Pittelkow, M., et al. (2002).

- The preparation of bis-2-cyanoethyl derivatives of aromatic primary amines, and their conversion into 1 : 6-diketojulolidines. (n.d.). Journal of the Chemical Society (Resumed).

- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c

-

(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

- Cytotoxicity Evaluation of Novel bis(2-aminoethyl)

- Process for the production of tert-butyl N-(2-bromoethyl)carbamate. (n.d.). Google Patents.

- Assessing the Purity of Synthesized N,N-Bis(cyanoethyl)

- A Comparative Guide to Diethyl and Dimethyl bis(2-cyanoethyl)

- Chemical comp

Sources

- 1. parchem.com [parchem.com]

- 2. US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Double BOC protection selective removal method [en.highfine.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. asianpubs.org [asianpubs.org]

- 10. BOC Protection and Deprotection [pt.bzchemicals.com]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Tert-butyl bis(2-chloroethyl)carbamate | 118753-70-1 [chemicalbook.com]

- 14. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of tert-butyl bis(3-aminopropyl)carbamate from nitrile precursor

Abstract & Strategic Overview

This guide details the synthesis of tert-butyl bis(3-aminopropyl)carbamate , a critical bifunctional linker used in dendrimer synthesis, antibody-drug conjugates (ADCs), and surface modification. The protocol employs a two-step sequence starting from commercially available 3,3'-iminodipropionitrile .

The core challenge in this synthesis is the chemoselective hydrogenation of the nitrile groups to primary amines without compromising the acid-sensitive tert-butoxycarbonyl (Boc) protecting group or allowing the formation of secondary amine impurities (dimerization). This protocol utilizes a Raney Nickel (Ra-Ni) catalyzed hydrogenation in methanolic ammonia , a system optimized to suppress side reactions while maintaining mild conditions compatible with the carbamate moiety.

Retrosynthetic Logic

The synthesis is designed to install the central protecting group before the reduction. This strategy is superior to protecting the triamine (dipropylenetriamine) post-synthesis, which often results in non-selective mixtures of terminal and central protection.

-

N-Protection: 3,3'-Iminodipropionitrile

tert-Butyl bis(2-cyanoethyl)carbamate. -

Reduction: tert-Butyl bis(2-cyanoethyl)carbamate

tert-Butyl bis(3-aminopropyl)carbamate.

Chemical Pathway & Mechanism

The transformation relies on the catalytic hydrogenation of the nitrile triple bond. The presence of ammonia is mechanistically critical: it reacts with the intermediate imine to form a gem-diamine, preventing the attack of the newly formed primary amine on the imine, which would otherwise lead to secondary amine dimers (polymerization).

Experimental Protocols

Step 1: Synthesis of tert-Butyl bis(2-cyanoethyl)carbamate

Objective: Protect the secondary amine of 3,3'-iminodipropionitrile.

Materials:

-

3,3'-Iminodipropionitrile (CAS 111-94-4): 12.3 g (0.1 mol)

-

Di-tert-butyl dicarbonate (

): 24.0 g (0.11 mol, 1.1 eq) -

Triethylamine (

): 15.3 mL (0.11 mol) or NaOH (1M aq) -

Dichloromethane (DCM): 150 mL

-

DMAP (4-Dimethylaminopyridine): 0.1 eq (Catalytic, optional for speed)

Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,3'-iminodipropionitrile in DCM (150 mL).

-

Base Addition: Add triethylamine. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add a solution of

in DCM (50 mL) dropwise over 30 minutes. The reaction is slightly exothermic; maintain temp < 10°C. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The secondary amine spot should disappear.

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 100 mL) to remove excess base and DMAP. (Note: The nitrile is stable to dilute acid, and the Boc group is stable to rapid weak acid washes, but do not prolong).

-

Wash with Saturated

(100 mL) and Brine (100 mL). -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Result: The product is typically a colorless to pale yellow viscous oil. It often crystallizes upon standing. Yield: >90%.

Step 2: Hydrogenation to tert-Butyl bis(3-aminopropyl)carbamate

Objective: Reduce nitrile groups to primary amines while preserving the Boc carbamate.

Critical Safety Note: Raney Nickel is pyrophoric when dry. Always handle under water or alcohol. Never expose dry catalyst to air. Hydrogen gas is explosive; ensure proper grounding and leak testing.

Materials:

-

tert-Butyl bis(2-cyanoethyl)carbamate (from Step 1): 10.0 g

-

Raney Nickel (Active Catalyst): ~2.0 g (slurry in water/ethanol)

-

Solvent: 7M Ammonia in Methanol (commercial) or Methanol saturated with

gas. -

Hydrogen Gas (

): High purity.

Protocol:

-

Catalyst Preparation: Wash the Raney Nickel slurry (approx. 2 g wet weight) three times with absolute methanol to remove water. Decant carefully; do not let the catalyst dry out.

-

Loading: Transfer the washed Raney Nickel into a high-pressure hydrogenation vessel (e.g., Parr reactor) using a minimum amount of methanol.

-

Substrate Addition: Dissolve the nitrile precursor (10.0 g) in Methanolic Ammonia (7M, 100 mL) and add to the reactor.

-

Why Ammonia? It suppresses the formation of secondary amines (dimers) by reacting with the intermediate imine.

-

-

Reaction Conditions:

-

Seal the reactor and purge with Nitrogen (

) then Hydrogen ( -

Pressurize to 50–60 psi (3.5–4 bar) .

-

Heat to 50°C . Stir vigorously (>1000 rpm) to ensure mass transfer of

into the liquid phase. -

Duration: 12–24 hours. Monitor hydrogen uptake if possible.

-

-

Workup:

-

Cool the reactor to RT and vent

. Purge with Nitrogen. -

Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (or keep wet with solvent) to remove Raney Nickel. Wash the pad with Methanol.

-

Quenching Catalyst: Immediately submerge the used filter pad/catalyst in water/HCl to deactivate before disposal.

-

-

Purification:

-

Concentrate the filtrate to remove Methanol and Ammonia.

-

Acid-Base Extraction (Self-Validating Step):

-

Dissolve residue in DCM.

-

Extract with 1M HCl (

). The product (amine) goes into the aqueous phase; non-basic impurities stay in DCM. -

Basify the aqueous phase to pH > 12 using NaOH pellets or 5M NaOH (keep cold).

-

Extract the free amine back into DCM (

). -

Dry (

) and concentrate.

-

-

Result: Colorless to pale yellow oil.

-

Experimental Workflow Diagram

Characterization & Specifications

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow viscous liquid | Visual |

| Molecular Weight | 231.34 g/mol | Calc. |

| Varian 400 MHz | ||

| MS (ESI) | LC-MS | |

| Purity | > 95% | GC or HPLC |

Key NMR Diagnostic: Look for the disappearance of the triplet at

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Catalyst poisoning or insufficient | Wash Ra-Ni thoroughly with MeOH before use. Increase pressure to 80-100 psi. |

| Polymerization | Formation of secondary amines. | Increase Ammonia concentration. Ensure vigorous stirring to keep |

| Boc Loss | Reaction temperature too high or acidic workup too long.[1] | Keep hydrogenation |

| Incomplete Reduction | Old catalyst. | Use fresh Ra-Ni. "Top up" with fresh catalyst if reaction stalls. |

References

-

BenchChem. "Synthesis of tert-Butyl (3-aminopropyl)carbamate." Application Note. Accessed October 2023. Link

-

Organic Syntheses. "Hydrogenation of Nitriles: General Procedures using Raney Nickel." Org.[1][2][3][4] Synth.1946 , 26, 107. Link

-

European Patent Office. "Method for the preparation of polyamines." EP1955997A1. Link

-

National Institutes of Health (NIH). "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." PMC. Link

-

BLD Pharm. "Product Data: tert-Butyl bis(2-cyanoethyl)carbamate (CAS 1155879-28-9)."[3] Link

Sources

Application Notes and Protocols for the Use of tert-Butyl bis(2-cyanoethyl)carbamate in Polyamidoamine (PAMAM) Dendrimer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamidoamine (PAMAM) dendrimers are a class of highly branched, monodisperse macromolecules with significant potential in biomedical applications, including drug delivery and gene therapy.[1][2] The precise control over their architecture—size, shape, and surface functionality—is paramount to their function.[3] This document provides detailed application notes and protocols for the use of tert-Butyl bis(2-cyanoethyl)carbamate as a novel building block in the divergent synthesis of PAMAM-like dendrimers. The use of this reagent offers a strategic advantage through the introduction of protected primary amine precursors (cyano groups) and a stable tert-butoxycarbonyl (Boc) protecting group, allowing for controlled, stepwise generation growth and versatile surface functionalization.

Introduction: A Novel Strategy for Controlled Dendrimer Synthesis

The synthesis of PAMAM dendrimers traditionally involves a repetitive two-step reaction sequence: a Michael addition of a primary amine to an acrylate ester, followed by amidation of the resulting ester with a diamine.[4] This iterative process allows for the precise construction of concentric layers, or "generations," around a central core.[5] The properties of the final dendrimer, including its cytotoxicity and transfection efficiency, are heavily influenced by its surface functional groups.[6]

The use of protecting groups is a cornerstone of complex molecule synthesis, enabling chemists to selectively mask reactive functional groups while other parts of the molecule are modified.[7] In the context of dendrimer synthesis, protecting groups offer a higher degree of control over the final structure. tert-Butyl bis(2-cyanoethyl)carbamate is a trifunctional molecule that can be strategically employed as a branching unit in a divergent dendrimer synthesis. The two cyanoethyl arms can be reduced to primary amines to enable further generation growth, while the tert-butylcarbamate (Boc) group protects a third amine, which can be deprotected in a later step for surface modification. This approach allows for the synthesis of dendrimers with a high density of functionalizable surface groups.

The Role and Advantages of tert-Butyl bis(2-cyanoethyl)carbamate

The unique structure of tert-Butyl bis(2-cyanoethyl)carbamate offers several advantages in the synthesis of PAMAM-like dendrimers:

-

Controlled Branching: The two cyanoethyl groups serve as latent primary amines. This allows for a controlled, stepwise growth of the dendrimer generations.

-

Orthogonal Protection Strategy: The Boc-protected amine and the cyano groups can be deprotected under different conditions. The cyano groups are reduced to amines, typically using a reducing agent like lithium aluminum hydride or catalytic hydrogenation, while the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid).[8] This orthogonality is crucial for synthesizing dendrimers with well-defined, asymmetric structures.[9]

-

Versatile Surface Functionalization: After the desired number of generations is synthesized, the Boc-protected amines at the periphery can be deprotected to reveal primary amines, which can then be conjugated to a wide range of molecules, including targeting ligands, imaging agents, and therapeutic compounds.[10][11]

Proposed Synthetic Workflow

The synthesis of a PAMAM-like dendrimer using tert-Butyl bis(2-cyanoethyl)carbamate can be conceptualized as a divergent process starting from a primary amine core, such as ethylenediamine. The workflow involves an iterative sequence of Michael addition of the core amine to methyl acrylate, followed by amidation with tert-Butyl bis(2-cyanoethyl)carbamate. The terminal cyano groups are then reduced to primary amines to allow for the next generation's growth.

Caption: A proposed workflow for the synthesis of PAMAM-like dendrimers using tert-Butyl bis(2-cyanoethyl)carbamate.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific core molecule and desired dendrimer generation.

Synthesis of Ester-Terminated Generation -0.5 Dendrimer

This protocol describes the initial Michael addition of ethylenediamine to methyl acrylate.

-

Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acrylate: Cool the solution to 0 °C in an ice bath. Add methyl acrylate (a slight excess, ~1.1 eq per amine group) dropwise to the stirred solution.[4]

-

Reaction: Allow the mixture to warm to room temperature and stir for 48-72 hours.

-

Workup: Remove the solvent and excess methyl acrylate under reduced pressure to yield the ester-terminated dendrimer as a colorless or pale yellow oil.[12]

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Cyano- and Boc-Terminated Generation 0 Dendrimer

This protocol details the amidation of the ester-terminated dendrimer with tert-Butyl bis(2-cyanoethyl)carbamate.

-

Reaction Setup: Dissolve the ester-terminated Generation -0.5 dendrimer (1.0 eq) in methanol. In a separate flask, dissolve tert-Butyl bis(2-cyanoethyl)carbamate (1.2 eq per ester group) in methanol.

-

Amidation: Add the solution of tert-Butyl bis(2-cyanoethyl)carbamate to the dendrimer solution and stir at room temperature for 5-7 days.

-

Workup: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: Verify the structure using ¹H NMR, ¹³C NMR, FTIR (to confirm the disappearance of the ester and appearance of amide and nitrile peaks), and mass spectrometry.

Reduction of Cyano Groups to Primary Amines

This protocol describes the conversion of the terminal cyano groups to primary amines.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (a slight excess per cyano group) in anhydrous tetrahydrofuran (THF).

-

Addition of Dendrimer: Cool the LiAlH₄ suspension to 0 °C. Dissolve the cyano-terminated dendrimer in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-24 hours.

-

Quenching and Workup: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate under reduced pressure.

-

Characterization: Confirm the reduction of the cyano groups using FTIR (disappearance of the nitrile peak) and NMR spectroscopy.

Deprotection of Boc Groups for Surface Functionalization

This protocol outlines the removal of the Boc protecting groups to reveal the primary amine surface.

-

Reaction Setup: Dissolve the Boc-protected dendrimer in dichloromethane (CH₂Cl₂).

-

Deprotection: Add trifluoroacetic acid (TFA) (typically 25-50% v/v) to the solution and stir at room temperature for 2-4 hours.[9]

-

Workup: Remove the solvent and excess TFA under reduced pressure. The resulting amine trifluoroacetate salt can be used directly or neutralized with a base.

-

Characterization: Confirm the removal of the Boc group by ¹H NMR (disappearance of the tert-butyl peak).

Characterization and Data Analysis

Thorough characterization at each step of the synthesis is crucial to ensure the purity and structural integrity of the dendrimer.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | To confirm the chemical structure and purity at each step. | Appearance and disappearance of characteristic peaks corresponding to the core, repeating units, and terminal groups. |

| FTIR Spectroscopy | To monitor the conversion of functional groups. | Disappearance of ester and nitrile peaks and appearance of amide peaks. |

| Mass Spectrometry | To determine the molecular weight and confirm the monodispersity of the dendrimer. | A single major peak corresponding to the calculated molecular weight of the dendrimer. |

| Size Exclusion Chromatography (SEC) | To assess the size and polydispersity of the dendrimer. | A narrow peak indicating a monodisperse product. |

Troubleshooting and Key Considerations

-

Incomplete Reactions: Incomplete Michael additions or amidations can lead to structural defects. Monitor reactions by TLC or NMR and consider extending reaction times or using a slight excess of reagents.

-

Purification Challenges: Dendrimers can be difficult to purify, especially at higher generations. Column chromatography, dialysis, or preparative SEC may be necessary.

-

Safety Precautions: LiAlH₄ is a highly reactive and flammable reagent that must be handled with extreme care under anhydrous conditions. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The use of tert-Butyl bis(2-cyanoethyl)carbamate in PAMAM dendrimer synthesis represents a sophisticated strategy for creating well-defined, highly functional macromolecules. The ability to control branching and selectively deprotect surface groups opens up new avenues for the design of advanced drug delivery systems, gene therapy vectors, and diagnostic agents. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this versatile building block in the field of dendrimer chemistry.

References

-

Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]

- Sharma, R., et al. (2024). From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. ChemRxiv. DOI: 10.26434/chemrxiv-2024-87dx3-v3

- Tomalia, D. A. (2010). From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications. Journal of Nanotechnology, 2010, 1-12.

- Esfand, R., & Tomalia, D. A. (2001). Poly(amidoamine) (PAMAM) dendrimers: from synthesis to applications. Drug Discovery Today, 6(8), 427-436.

- Boas, U., & Heegaard, P. M. H. (2004). Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. Chemistry - A European Journal, 10(15), 3835-3845.

- Mokhtarzadeh, O., et al. (2014). Novel Aldehyde-Terminated Dendrimers; Synthesis and Cytotoxicity Assay. Iranian Journal of Pharmaceutical Research, 13(4), 1323-1328.

- Al-Jamal, K. T., et al. (2013). Synthesis and Characterization of Polyamide Dendrimers. Molecules, 18(1), 749-766.

- Wiwattanapatapee, R., et al. (2000). Synthesis and Characterization of PAMAM Dendrimer Based Multifunctional Nanodevices for targeting αvβ3 Integrins.

- Majoros, I. J., et al. (2007). Synthesis and characterization of PAMAM dendrimer-based multifunctional nanodevices for targeting alphavbeta3 integrins. Journal of Medicinal Chemistry, 50(23), 5764-5773.

- Henderson, S. A., et al. (2015). Characterization of Polyamidoamino (PAMAM) Dendrimers Using In-Line Reversed Phase LC Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(12), 2115-2123.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131*.

- Evgrafov, A. A., et al. (2022). PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding. International Journal of Molecular Sciences, 23(24), 15729.

- Nael, M. A., et al. (2003). Synthesis and CZE analysis of PAMAM dendrimers with an ethylenediamine core. Proceedings of the Estonian Academy of Sciences, Chemistry, 52(3), 156-166.

- England, R. M., et al. (2023). Precise and systematic end group chemistry modifications on PAMAM and poly(l-lysine) dendrimers to improve cytosolic delivery of mRNA. Journal of Controlled Release, 356, 411-427.

- Tomalia, D. A. (2005). Structure of PAMAM G3 NH 3 + NTf 2 − dendrimer, reproduced according to with the permission of the author. Progress in Polymer Science, 30(3-4), 294-324.

- Evgrafov, A. A., et al. (2024). PAMAM-Calix-Dendrimers: Third Generation Synthesis and Impact of Generation and Macrocyclic Core Conformation on Hemotoxicity and Calf Thymus DNA Binding. Pharmaceutics, 16(10), 1379.

- Namata, F., et al. (2023). Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties. Biomacromolecules, 24(2), 949-960.

- Sanchez-Sanchez, A., et al. (2023).

-

Al-Sammarraie, A. M. (2020, January 16). What are the advantages and disadvantaged of PAMAM and Bis-MPA dendrimer? ResearchGate. Retrieved February 12, 2026, from [Link]

- Sharma, R., et al. (2024).

- Kesharwani, P., et al. (2018). Recent Advances in Preclinical Research Using PAMAM Dendrimers for Cancer Gene Therapy. International Journal of Molecular Sciences, 19(6), 1675.

- An, S., et al. (2017). Effects of PAMAM dendrimers with various surface functional groups and multiple generations on cytotoxicity and neuronal differentiation using human neural progenitor cells. Toxicology and Applied Pharmacology, 332, 103-112.

- Costa, B. C., et al. (2022). Reaction of Amino-Terminated PAMAM Dendrimers with Carbon Dioxide in Aqueous and Methanol Solutions. Molecules, 27(2), 522.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Preclinical Research Using PAMAM Dendrimers for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kirj.ee [kirj.ee]

- 5. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of PAMAM dendrimers with various surface functional groups and multiple generations on cytotoxicity and neuronal differentiation using human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. creative-peptides.com [creative-peptides.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis and Characterization of PAMAM Dendrimer Based Multifunctional Nanodevices for targeting αvβ3 Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of PAMAM dendrimer-based multifunctional nanodevices for targeting alphavbeta3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Aldehyde-Terminated Dendrimers; Synthesis and Cytotoxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Hydrogenation of Boc-bis(2-cyanoethyl)amine

Part 1: Executive Summary & Scientific Rationale

Introduction

The catalytic hydrogenation of Boc-bis(2-cyanoethyl)amine (also known as tert-butyl bis(2-cyanoethyl)carbamate) to Boc-bis(3-aminopropyl)amine is a pivotal transformation in the synthesis of polyamine scaffolds, dendrimers (e.g., PAMAM precursors), and drug delivery vectors.[1][2]

While the reduction of nitriles to primary amines appears straightforward, it is plagued by a competitive side reaction: the condensation of the intermediate imine with the product amine to form secondary or tertiary amines (dimerization). Furthermore, the presence of the acid-labile Boc (tert-butyloxycarbonyl) protecting group restricts the use of strong acidic media often employed to suppress this side reaction.

This guide details a robust, field-proven protocol using Raney® Nickel in methanolic ammonia . This system provides the basic environment necessary to preserve the Boc group while the ammonia effectively suppresses secondary amine formation, ensuring high selectivity (>95%) for the desired primary amine.

Reaction Scheme

The transformation involves the saturation of two nitrile groups with four equivalents of hydrogen gas.

Figure 1: Reaction pathway highlighting the critical role of ammonia in suppressing the formation of secondary amine byproducts.

Part 2: Mechanistic Insights & Critical Parameters

The "Condensation" Problem

On the catalyst surface, the nitrile (

-

Path A (Desired): Further hydrogenation to the primary amine (

).[3] -

Path B (Undesired): Nucleophilic attack by an already formed amine, leading to an aminal, which eliminates ammonia to form a secondary imine, eventually yielding a secondary amine (

).

Solution: The addition of excess Ammonia (NH₃) shifts the equilibrium of the condensation reaction backward (Le Chatelier’s principle) and competes for surface sites, effectively blocking the coupling reaction.

Catalyst Selection: Raney Ni vs. Noble Metals

-

Raney® Nickel (Ra-Ni): The industrial standard. It is cost-effective and highly active for nitrile reduction. Its naturally alkaline surface (due to residual aluminates) is compatible with Boc groups.

-

Raney® Cobalt: Offers higher selectivity for primary amines than Nickel but is more expensive and requires higher pressures.

-

Pd/C or PtO₂: These often require acidic additives (e.g., HCl, Acetic Acid) to protonate the amine product and prevent coupling. Risk: Acidic conditions can cleave the Boc group (deprotection), leading to complex mixtures. Therefore, Ra-Ni/NH₃ is preferred.

Solvent System

Methanol (MeOH) is the solvent of choice due to high hydrogen solubility and compatibility with ammonia. Ethanol is a viable alternative but may have lower ammonia solubility.

Part 3: Detailed Experimental Protocol

Method A: Raney Nickel Hydrogenation (Standard Protocol)

Scale: 10 mmol (approx. 2.4 g of substrate) Equipment: Parr Hydrogenator (Shaker or Stirred Autoclave)

Reagents & Materials

| Reagent | Specification | Amount | Role |

| Boc-bis(2-cyanoethyl)amine | >98% Purity | 2.39 g (10 mmol) | Substrate |

| Raney® Nickel | Slurry in H₂O (Active) | ~2.0 g (wet mass) | Catalyst |

| Ammonia in Methanol | 7 N (Commercial) | 30 mL | Solvent/Additive |

| Hydrogen Gas (H₂) | UHP Grade (99.999%) | 50–60 psi | Reductant |

Step-by-Step Workflow

1. Catalyst Preparation (CRITICAL SAFETY STEP)

-

Raney Nickel is pyrophoric (ignites in air) when dry. Always handle it under water or solvent.

-

Transfer ~2.0 g of Raney Ni slurry to a tube.

-

Decant the water and wash the catalyst 3 times with absolute methanol to remove water.

-

Why? Water can sometimes inhibit the reaction or complicate workup, though Ra-Ni is tolerant.

2. Reaction Setup

-

Dissolve the substrate (2.39 g) in 10 mL of 7 N NH₃ in MeOH .

-

Transfer the washed Raney Ni into the hydrogenation vessel using the remaining 20 mL of ammoniacal methanol.

-

Add the substrate solution to the vessel.

3. Hydrogenation

-

Seal the reactor. Purge with Nitrogen (N₂) 3 times (30 psi) to remove Oxygen.

-

Purge with Hydrogen (H₂) 3 times (30 psi).

-

Pressurize to 50–60 psi (3.4–4.1 bar) with H₂.

-

Agitate (shake or stir at >800 rpm) at Room Temperature (20–25°C) .

-

Note: Reaction is exothermic. Monitor temperature; if it exceeds 40°C, cooling may be required to protect the Boc group, though it is generally stable up to 60°C in base.

4. Monitoring

-

Reaction typically completes in 4–12 hours .

-

Monitor H₂ uptake. When pressure drop ceases, the reaction is likely complete.

-

TLC/LC-MS Check: Take a small aliquot, filter through celite, and analyze.

-

Starting Material: Non-polar.

-

Product: Highly polar (primary amine). Ninhydrin stain will show a deep purple/blue.

-

5. Workup

-

Depressurize carefully and purge with N₂.

-

Filtration: Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst.

-

Safety: Do NOT let the filter cake dry out. Keep it wet with methanol. Pyrophoric hazard! Immediately quench the filter cake in water/dilute acid waste.

-

-

Concentration: Rinse the pad with MeOH. Concentrate the filtrate under reduced pressure (Rotavap) to remove NH₃ and MeOH.

-

Drying: The residue is often a viscous oil. Dry under high vacuum to remove traces of ammonia.

6. Yield & Purity

-

Expected Yield: 90–98%

-

Appearance: Colorless to pale yellow viscous oil.

-

Purification: Usually not required. If necessary, Kugelrohr distillation (high vacuum) or column chromatography (DCM/MeOH/NH4OH) can be used.

Part 4: Process Flowchart

Figure 2: Operational workflow for the hydrogenation process emphasizing safety steps.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Catalyst poisoning or H₂ starvation. | Increase pressure to 100 psi. Ensure vigorous stirring (gas-liquid mass transfer is rate-limiting). Add fresh catalyst. |

| Secondary Amine Formation | Insufficient Ammonia. | Ensure fresh 7N NH₃/MeOH is used. Old solutions lose titer. Increase NH₃ concentration. |

| Boc Deprotection | Temperature too high or acidic contamination. | Keep T < 40°C. Ensure catalyst was washed neutral (though Raney Ni is usually basic). |

| Green/Blue Product | Nickel Leaching.[4] | The amine product can chelate Ni ions. Treat the crude oil with a scavenger resin (e.g., Chelex) or wash with EDTA solution if product solubility permits. |

| Filter Cake Ignition | Dry Catalyst. | NEVER pull air through the dry filter cake. Stop vacuum while cake is still wet with solvent. |

Part 6: Analytical Validation

Product: tert-butyl bis(3-aminopropyl)carbamate CAS: 167568-21-0[5]

Expected ¹H NMR (CDCl₃, 400 MHz):

- 1.44 (s, 9H, Boc-t-Bu)

- 1.65 (quint, 4H, -CH₂-CH₂-CH₂-)

- 2.70 (t, 4H, -CH₂-NH₂)

- 3.25 (br t, 4H, Boc-N-CH₂-)

- 1.3–1.8 (br s, 4H, -NH₂, exchangeable)

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 232.2

-

Often seen: [M+Na]⁺: 254.2

Part 7: References

-

Preparation of N-Alkylbis(3-aminopropyl)amines.

-

Source: Journal of Organic Chemistry (2007)[6]

-

Context: Describes the exact hydrogenation conditions (Raney Ni, 50 psi, NH3/MeOH) for the N-alkyl analogues, directly applicable to the N-Boc derivative.

-

(Note: DOI link provided for accuracy).

-

-

Nitrile Reduction in the Presence of Boc-Protected Amino Groups.

-

Source: Klenke, B., & Gilbert, I. H., The Journal of Organic Chemistry (2001).

-

Context: Validates the stability of Boc groups under Raney Nickel hydrogenation conditions.

-

-

Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.

-

Source:Periodica Polytechnica Chemical Engineering (2018).

-

Context: Review of mechanisms and the role of ammonia in suppressing secondary amine formation.

-

-

Raney® Nickel Safety Data Sheet (SDS).

-

Source: Sigma-Aldrich.[5]

-

Context: Essential safety information regarding pyrophoric handling.

-

Sources

Application Notes & Protocols: Leveraging Orthogonal Protection of tert-Butyl bis(2-cyanoethyl)carbamate for Advanced Bioconjugation Linker Synthesis

Abstract

The design and synthesis of heterobifunctional linkers are pivotal for the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The success of an ADC is critically dependent on the linker's ability to stably connect a cytotoxic payload to a monoclonal antibody in circulation, yet efficiently release the payload at the target site.[1][2][] This guide details the strategic use of tert-Butyl bis(2-cyanoethyl)carbamate, a versatile precursor molecule, for the synthesis of bespoke bioconjugation linkers. The core advantage of this precursor lies in its orthogonally protected secondary amine. The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions, while the two 2-cyanoethyl groups are labile under basic conditions. This dual-protection scheme allows for sequential, selective deprotection and functionalization, providing a robust and flexible platform for constructing sophisticated linker architectures. Herein, we provide the chemical principles, step-by-step synthesis protocols, and application workflows for creating a linker-drug conjugate and its subsequent bioconjugation to an antibody, followed by essential characterization and purification methodologies.

The Chemistry of the Linker Precursor

Structure and Properties

The precursor, tert-Butyl bis(2-cyanoethyl)carbamate, possesses a unique structural motif where a central nitrogen atom is protected by three distinct groups. This architecture is the foundation of its utility in multi-step organic synthesis.

-

tert-Butyloxycarbonyl (Boc) Group: This is a classic amine protecting group, stable to a wide range of nucleophilic and basic conditions but readily cleaved under anhydrous acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][5][6]

-